molecular formula C5H10O2 B13477611 trans-2-(Hydroxymethyl)cyclobutanol

trans-2-(Hydroxymethyl)cyclobutanol

Cat. No.: B13477611
M. Wt: 102.13 g/mol
InChI Key: VSYWGNKHUGJYOX-CRCLSJGQSA-N
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Description

trans-2-(Hydroxymethyl)cyclobutanol: is a chemical compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The compound is characterized by a hydroxymethyl group (-CH₂OH) attached to the second carbon of a cyclobutane ring, with the hydroxymethyl group and the hydrogen atom on the second carbon being in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Hydroxymethyl)cyclobutanol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 1,3-butadiene derivatives can be carried out using a suitable catalyst to form the cyclobutane ring. The hydroxymethyl group can then be introduced through subsequent reactions, such as hydroxylation or hydroformylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: trans-2-(Hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form cyclobutanol or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed:

    Oxidation: Formation of trans-2-(Hydroxymethyl)cyclobutanone or trans-2-(Carboxymethyl)cyclobutanol.

    Reduction: Formation of cyclobutanol or other reduced derivatives.

    Substitution: Formation of trans-2-(Substituted methyl)cyclobutanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(Hydroxymethyl)cyclobutanol is used as a building block in organic synthesis. Its unique structure allows for the creation of various cyclobutane derivatives, which can be used in the synthesis of complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the behavior of cycloalkane derivatives in biological environments.

Medicine: this compound and its derivatives may have potential applications in drug discovery and development. The compound’s unique structure can be exploited to design new therapeutic agents with specific biological activities.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of trans-2-(Hydroxymethyl)cyclobutanol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxymethyl group and the strain in the cyclobutane ring. The hydroxymethyl group can participate in various reactions, such as nucleophilic substitution or oxidation, while the cyclobutane ring can undergo ring-opening reactions under specific conditions.

Comparison with Similar Compounds

    cis-2-(Hydroxymethyl)cyclobutanol: The cis isomer of the compound, where the hydroxymethyl group and the hydrogen atom on the second carbon are on the same side of the ring.

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group attached to one of the carbons in the ring.

    trans-2-(Hydroxymethyl)cyclopentanol: A similar compound with a five-membered ring instead of a four-membered ring.

Uniqueness: trans-2-(Hydroxymethyl)cyclobutanol is unique due to its specific trans configuration and the presence of the hydroxymethyl group. This configuration imparts distinct chemical and physical properties, making it valuable in various applications. The strain in the cyclobutane ring also contributes to its reactivity and versatility in chemical synthesis.

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(1R,2S)-2-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5+/m0/s1

InChI Key

VSYWGNKHUGJYOX-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CO)O

Canonical SMILES

C1CC(C1CO)O

Origin of Product

United States

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